N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine
Description
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is a benzylamine derivative featuring a 5-chloro-substituted benzene ring linked via a benzyloxy group to a 3,4-dichlorobenzyl moiety, with a propanamine chain at the benzylic position.
Properties
Molecular Formula |
C17H18Cl3NO |
|---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C17H18Cl3NO/c1-2-7-21-10-13-9-14(18)4-6-17(13)22-11-12-3-5-15(19)16(20)8-12/h3-6,8-9,21H,2,7,10-11H2,1H3 |
InChI Key |
UHPRVOKFDRMQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base to form the intermediate 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to reductive amination with 1-propanamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features :
- Halogenation : The compound contains three chlorine atoms (5-chloro on the benzene ring and 3,4-dichloro on the benzyl group), enhancing lipophilicity and resistance to metabolic degradation.
Analog Compounds :
Propanil (N-(3,4-dichlorophenyl)propanamide) :
- Similarity: Shares a 3,4-dichlorophenyl group.
- Difference: Propanil is an amide herbicide, while the target compound is a benzylamine. The amide group in propanil increases hydrogen-bonding capacity, affecting soil mobility and plant uptake.
- Functional Impact: Propanil’s herbicidal activity relies on inhibition of photosynthesis, whereas the benzylamine structure may target different biological pathways.
Pyrazole Carboxamides (e.g., Compounds 3a–3e) : Similarity: Chlorinated aromatic systems (e.g., 5-chloro-1-aryl-pyrazole in 3a–3e). Difference: Pyrazole cores versus benzene rings.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
- Similarity: Benzene backbone with functionalized side chains.
- Difference: The hydroxyl and dimethyl groups in this benzamide enable N,O-bidentate coordination for metal catalysis, a feature absent in the target compound.
Biological Activity
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is a synthetic compound with potential pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a chlorinated benzyl ether moiety and a propanamine group. This structural arrangement may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, modulating signaling pathways that influence physiological responses.
Antiproliferative Effects
Studies have shown that similar compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell growth in HeLa and A549 cells through apoptosis induction pathways. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating enhanced efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Compound A | A549 | 10.5 |
| Related Compound B | MCF-7 | 8.3 |
Antimicrobial Activity
This compound has shown potential antimicrobial activity. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, leading to significant reductions in cell viability.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings suggested that it could serve as a potential candidate for developing new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
